

A Technical Guide to the Photophysical Properties of Solvent Red 149

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Red 149

Cat. No.: B1293832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of **Solvent Red 149**, with a focus on its quantum yield and molar absorptivity. While specific experimentally determined values for these parameters are not readily available in publicly accessible literature, this document details the established methodologies for their determination. This guide serves as a valuable resource for researchers seeking to characterize this fluorescent dye for its potential applications.

Introduction to Solvent Red 149

Solvent Red 149, also known by its Colour Index name, is a synthetic fluorescent dye characterized by its vibrant bluish-red hue.^{[1][2][3]} It belongs to the pyrimidine anthrone class of dyes and is noted for its high thermal stability, light resistance, and strong tinting strength.^{[1][2][3]} Its primary applications are in the coloring of various plastics, polymers, and fibers, including polystyrene, ABS, PMMA, PC, and PET.^{[1][2][4]} The dye is soluble in organic solvents and is typically used to impart a durable and brilliant red coloration to materials.^{[5][6]}

While extensively used in materials science, there is a notable lack of published data regarding its specific photophysical parameters, such as quantum yield and molar absorptivity. Such data is crucial for applications that rely on its fluorescent properties, including its potential use as a tracer or in advanced optical materials.

Physicochemical Properties of Solvent Red 149

A summary of the known physicochemical properties of **Solvent Red 149** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione	[7]
CAS Number	21295-57-8, 71902-18-6	[4] [8]
Molecular Formula	C ₂₃ H ₂₂ N ₂ O ₂	[8]
Molecular Weight	358.43 g/mol	[8]
Appearance	Bluish-red powder	[3]
Melting Point	267.5 °C	[5]
Heat Resistance	Up to 300 °C	
Light Fastness	6-7 (on a scale of 1-8)	

Quantum Yield of Solvent Red 149

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence.

While a specific quantum yield for **Solvent Red 149** has not been identified in the surveyed literature, the following section details the standard experimental protocol for its determination.

Experimental Protocol for Quantum Yield Determination (Comparative Method)

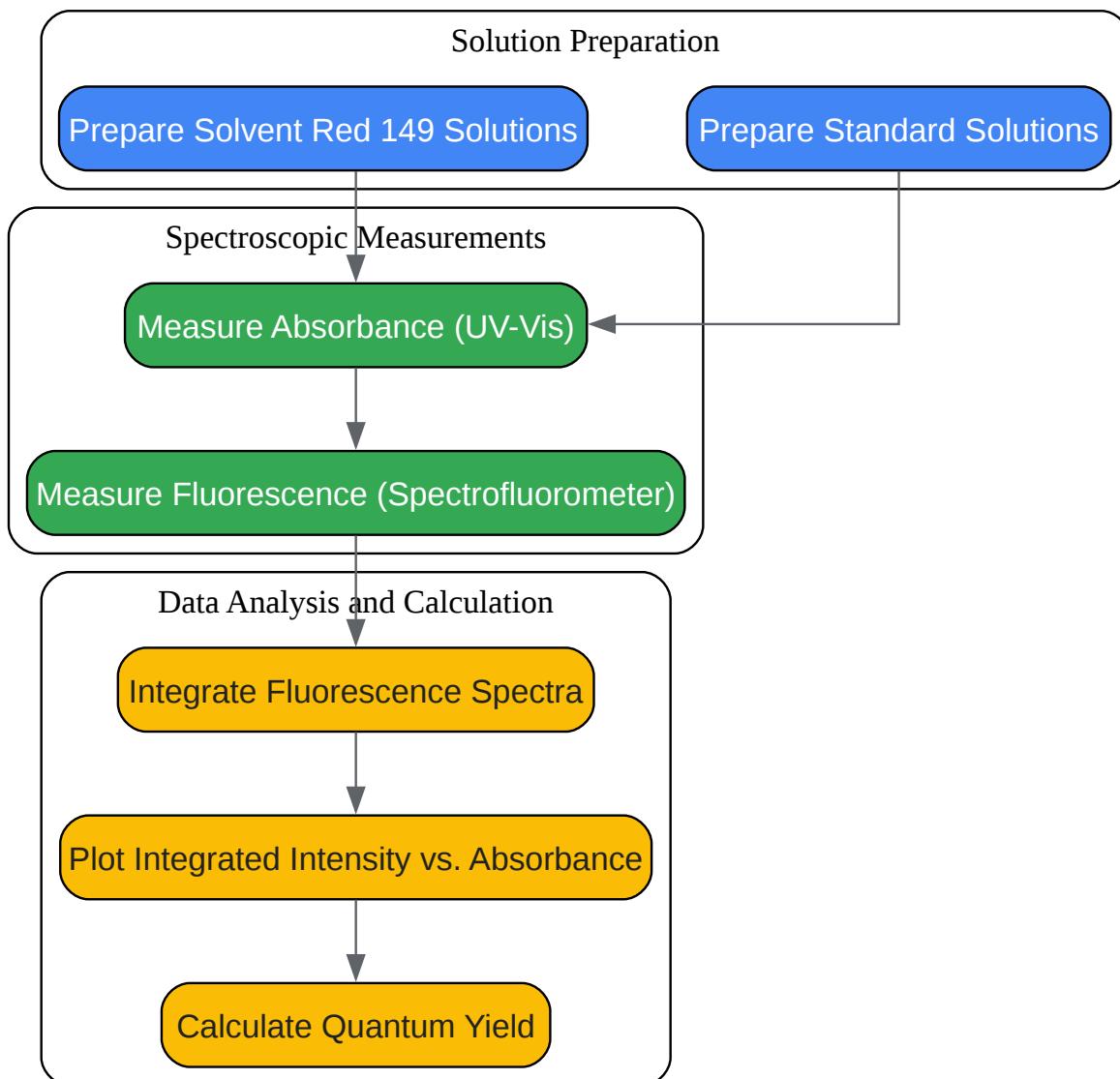
The comparative method, also known as the relative method, is the most common and reliable technique for determining the fluorescence quantum yield of a compound. This method

involves comparing the fluorescence intensity of the sample under investigation (in this case, **Solvent Red 149**) to that of a standard with a known quantum yield.

Materials and Equipment:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- **Solvent Red 149**
- A suitable fluorescence standard (e.g., Rhodamine 6G, Quinine Sulfate)
- High-purity solvent (a solvent in which both the sample and standard are soluble and stable)

Procedure:


- Selection of a Standard: Choose a fluorescence standard that has a known and well-documented quantum yield and absorbs and emits in a similar spectral region to **Solvent Red 149**.
- Preparation of Solutions:
 - Prepare a series of dilute solutions of both **Solvent Red 149** and the fluorescence standard in the same high-purity solvent.
 - The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement:

- Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance for both the **Solvent Red 149** and the standard solutions.
 - The slope of the resulting straight line is proportional to the quantum yield.
- Calculation: The quantum yield of **Solvent Red 149** (Φ_s) can be calculated using the following equation:

$$\Phi_s = \Phi_{std} * (m_s / m_{std}) * (\eta_s^2 / \eta_{std}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- m_s and m_{std} are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
- η_s and η_{std} are the refractive indices of the solvent used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

[Click to download full resolution via product page](#)

Experimental Workflow for Quantum Yield Determination.

Molar Absorptivity of Solvent Red 149

Molar absorptivity (ϵ), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law.

As with the quantum yield, specific values for the molar absorptivity of **Solvent Red 149** are not readily found in the surveyed literature. The following section provides a detailed experimental protocol for its determination.

Experimental Protocol for Molar Absorptivity Determination

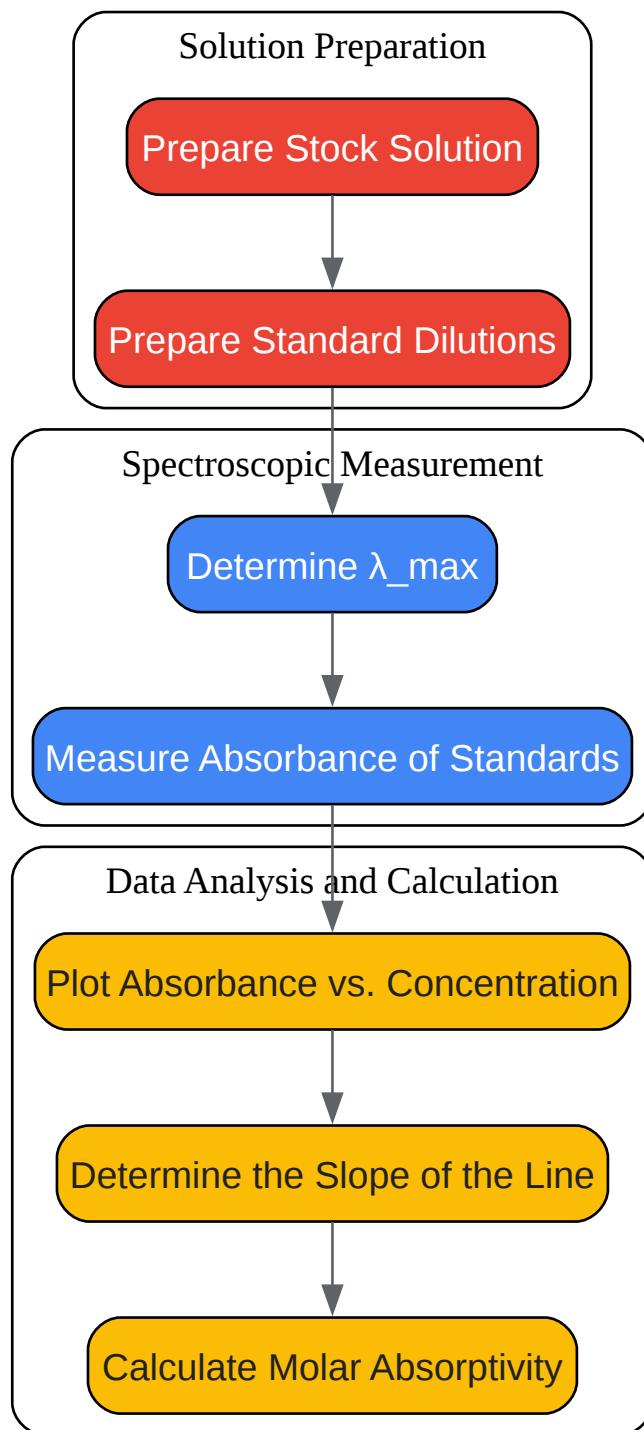
The molar absorptivity of **Solvent Red 149** can be determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials and Equipment:

- UV-Vis Spectrophotometer
- Quartz cuvettes (with a known path length, typically 1 cm)
- Analytical balance
- Volumetric flasks
- **Solvent Red 149**
- High-purity solvent

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a small amount of **Solvent Red 149** and dissolve it in a known volume of a suitable solvent in a volumetric flask to create a stock solution of known concentration.
- Preparation of Standard Solutions:
 - Prepare a series of dilutions from the stock solution to obtain several standard solutions of known concentrations.
- Absorbance Measurement:


- Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}). The λ_{max} can be determined by scanning the absorbance of one of the solutions across a range of wavelengths.
- Data Analysis:
 - Plot the absorbance at λ_{max} versus the concentration of the standard solutions.
 - According to the Beer-Lambert law ($A = \epsilon bc$), this plot should yield a straight line passing through the origin.
 - Determine the slope of the line.
- Calculation: The molar absorptivity (ϵ) can be calculated from the slope of the calibration curve:

$$\text{Slope} = \epsilon * b$$

$$\text{Therefore, } \epsilon = \text{Slope} / b$$

Where:

- A is the absorbance.
- ϵ is the molar absorptivity (in $\text{L mol}^{-1} \text{cm}^{-1}$).
- b is the path length of the cuvette (in cm).
- c is the concentration of the solution (in mol L^{-1}).

[Click to download full resolution via product page](#)

Experimental Workflow for Molar Absorptivity Determination.

Signaling Pathways

A search of the available literature did not yield any information on the involvement of **Solvent Red 149** in biological signaling pathways. Its primary use appears to be as a colorant for plastics and other materials, and it is not typically employed in biological or drug development research in the context of cellular signaling.

Conclusion

Solvent Red 149 is a commercially important fluorescent dye with robust physical properties, making it suitable for a wide range of material coloring applications. However, there is a significant gap in the publicly available scientific literature regarding its fundamental photophysical properties, namely its quantum yield and molar absorptivity. This guide provides detailed, standard experimental protocols that can be employed by researchers to determine these crucial parameters. The characterization of the quantum yield and molar absorptivity of **Solvent Red 149** will be essential for unlocking its potential in advanced applications where its fluorescent properties are of primary importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Pigment Red 149 | C40H26N2O4 | CID 62555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent Red 149, Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]
- 5. Solvent Red 149 | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. worlddyeveriety.com [worlddyeveriety.com]
- 8. China Solvent Red 149 / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]

- To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of Solvent Red 149]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293832#quantum-yield-and-molar-absorptivity-of-solvent-red-149>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com